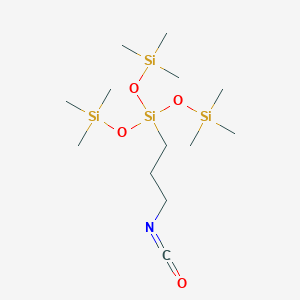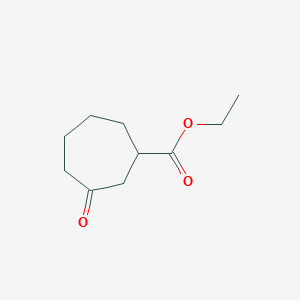![molecular formula C15H13NOS B1611090 6-Metoxi-2-(p-tolil)benzo[d]tiazol CAS No. 101078-51-7](/img/structure/B1611090.png)
6-Metoxi-2-(p-tolil)benzo[d]tiazol
Descripción general
Descripción
6-Methoxy-2-(p-tolyl)benzo[d]thiazole, commonly referred to as 6M2PT, is an organic compound belonging to the class of thiazoles. It is a colorless, crystalline solid that has a melting point of 115°C. 6M2PT has a variety of uses in scientific research, as it can be used as a reagent in organic synthesis or as a ligand in coordination chemistry. 6M2PT is also known to have a variety of biochemical and physiological effects, which have been studied in recent years.
Aplicaciones Científicas De Investigación
Ciencia de Materiales: Materiales Funcionales Avanzados
6-Metoxi-2-(p-tolil)benzo[d]tiazol: tiene aplicaciones potenciales en el desarrollo de materiales funcionales avanzados. Su estructura molecular sugiere que podría utilizarse en la síntesis de semiconductores orgánicos, que son cruciales para la creación de dispositivos electrónicos flexibles . El sistema aromático del compuesto y su núcleo heterocíclico pueden contribuir a las propiedades de transporte de carga deseables en materiales como OLED (diodos orgánicos emisores de luz) y células fotovoltaicas orgánicas.
Ciencias de la Vida: Estudios de Inhibición Enzimática
En las ciencias de la vida, este compuesto podría desempeñar un papel en los estudios de inhibición enzimática. Se ha demostrado que los derivados de benzotiazol se unen a los sitios activos de enzimas como la ureasa, lo cual es significativo en la investigación médica para afecciones como las úlceras gástricas causadas por Helicobacter pylori . Los grupos metoxi y tolil podrían potencialmente mejorar la afinidad de unión a las enzimas diana, lo que lo convierte en una herramienta valiosa para la investigación bioquímica.
Síntesis Química: Desarrollo de Catalizadores
La estructura de This compound indica su utilidad en la síntesis química, particularmente en el desarrollo de catalizadores para reacciones orgánicas. Su núcleo estable de benzotiazol podría funcionalizarse aún más para crear catalizadores que faciliten diversas transformaciones químicas, incluidas las reacciones de acoplamiento que son fundamentales en la síntesis farmacéutica .
Cromatografía: Estándares Analíticos
Este compuesto podría utilizarse como estándar analítico en cromatografía. Su distintiva firma química le permite servir como punto de referencia para identificar y cuantificar compuestos similares en mezclas complejas, lo cual es esencial en el control de calidad farmacéutica y el análisis ambiental .
Investigación Analítica: Espectroscopia
En la investigación analítica, This compound puede utilizarse en estudios espectroscópicos debido a sus propiedades únicas de absorción y emisión. Podría ser un candidato para desarrollar nuevas sondas espectroscópicas que ayuden en la detección y el estudio de moléculas biológicas .
Química Medicinal: Diseño de Fármacos
Por último, en la química medicinal, la estructura del compuesto es propicia para el diseño de fármacos. Su parte de benzotiazol es una característica común en muchas moléculas farmacológicamente activas, lo que sugiere que podría ser un precursor en la síntesis de nuevos agentes terapéuticos, especialmente en el ámbito de las enfermedades neurodegenerativas y el cáncer .
Mecanismo De Acción
Target of Action
Similar compounds have been reported to inhibit urease and quorum-sensing in certain biological systems.
Mode of Action
It’s worth noting that similar compounds have shown inhibitory activities against urease and quorum-sensing .
Biochemical Pathways
Similar compounds have been reported to interfere with the urease pathway and quorum-sensing , which are critical for certain biological functions.
Pharmacokinetics
The pharmacokinetic properties of 6-Methoxy-2-(p-tolyl)benzo[d]thiazole include high gastrointestinal absorption and permeability across the blood-brain barrier . It is also reported to inhibit several cytochrome P450 enzymes, including CYP1A2, CYP2C19, CYP2C9, and CYP3A4 . These enzymes play a crucial role in drug metabolism, and their inhibition can affect the pharmacokinetics of other drugs.
Result of Action
Similar compounds have shown inhibitory activities against urease and quorum-sensing , suggesting potential antimicrobial or antivirulence effects.
Análisis Bioquímico
Biochemical Properties
6-Methoxy-2-(p-tolyl)benzo[d]thiazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can alter the biochemical pathways within cells. For instance, it has been observed to interact with cytochrome P450 enzymes, affecting their activity and leading to changes in the metabolism of other compounds . Additionally, 6-Methoxy-2-(p-tolyl)benzo[d]thiazole can bind to specific proteins, influencing their function and stability.
Cellular Effects
The effects of 6-Methoxy-2-(p-tolyl)benzo[d]thiazole on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, leading to changes in cell proliferation and differentiation . Furthermore, 6-Methoxy-2-(p-tolyl)benzo[d]thiazole can affect the expression of genes involved in apoptosis, thereby influencing cell survival and death.
Molecular Mechanism
The molecular mechanism of action of 6-Methoxy-2-(p-tolyl)benzo[d]thiazole involves several key interactions at the molecular level. The compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain kinases, which play a crucial role in cell signaling . Additionally, 6-Methoxy-2-(p-tolyl)benzo[d]thiazole can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Methoxy-2-(p-tolyl)benzo[d]thiazole can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 6-Methoxy-2-(p-tolyl)benzo[d]thiazole remains stable under certain conditions, but can degrade over time when exposed to light or heat . Long-term exposure to the compound has been associated with alterations in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 6-Methoxy-2-(p-tolyl)benzo[d]thiazole vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing cellular function and reducing oxidative stress . At high doses, it can lead to toxic or adverse effects, including liver and kidney damage. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly beyond a certain dosage.
Metabolic Pathways
6-Methoxy-2-(p-tolyl)benzo[d]thiazole is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, the compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s overall effect on cellular function and metabolism.
Transport and Distribution
The transport and distribution of 6-Methoxy-2-(p-tolyl)benzo[d]thiazole within cells and tissues are critical for its activity. The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to different cellular compartments, influencing its accumulation and activity.
Subcellular Localization
The subcellular localization of 6-Methoxy-2-(p-tolyl)benzo[d]thiazole plays a crucial role in its function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its activity and interactions with other biomolecules, ultimately influencing cellular function.
Propiedades
IUPAC Name |
6-methoxy-2-(4-methylphenyl)-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NOS/c1-10-3-5-11(6-4-10)15-16-13-8-7-12(17-2)9-14(13)18-15/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYPBHVPYFUNVJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20544714 | |
| Record name | 6-Methoxy-2-(4-methylphenyl)-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20544714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101078-51-7 | |
| Record name | 6-Methoxy-2-(4-methylphenyl)-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20544714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(Trifluoromethoxy)-1H-benzo[d]imidazol-2-amine](/img/structure/B1611007.png)


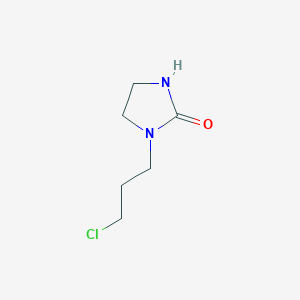


![Imidazo[1,2-a]pyridine-3-carbaldehyde oxime](/img/structure/B1611018.png)
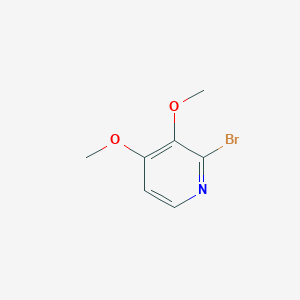
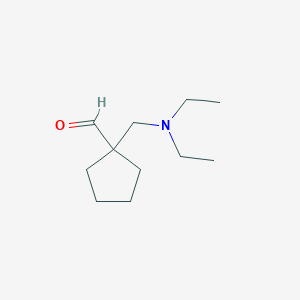

![PSS-Octa[(3-hydroxypropyl)dimethylsiloxy] substituted](/img/structure/B1611023.png)

